molecular formula C14H15N3S B10916113 1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea

1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea

Cat. No.: B10916113
M. Wt: 257.36 g/mol
InChI Key: BMUBHKHHBKRYAX-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 6-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

4-Methylphenyl isothiocyanate+6-Methyl-2-aminopyridineThis compound\text{4-Methylphenyl isothiocyanate} + \text{6-Methyl-2-aminopyridine} \rightarrow \text{this compound} 4-Methylphenyl isothiocyanate+6-Methyl-2-aminopyridine→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea include other thiourea derivatives with different substituents on the aromatic rings. These compounds may have similar chemical properties but can differ in their biological activities and applications. Examples of similar compounds include:

  • 1-Phenyl-3-(pyridin-2-yl)thiourea
  • 1-(4-Chlorophenyl)-3-(pyridin-2-yl)thiourea
  • 1-(4-Methylphenyl)-3-(pyridin-2-yl)thiourea

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(6-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C14H15N3S/c1-10-6-8-12(9-7-10)16-14(18)17-13-5-3-4-11(2)15-13/h3-9H,1-2H3,(H2,15,16,17,18)

InChI Key

BMUBHKHHBKRYAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=CC(=N2)C

Origin of Product

United States

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